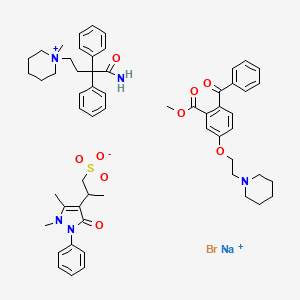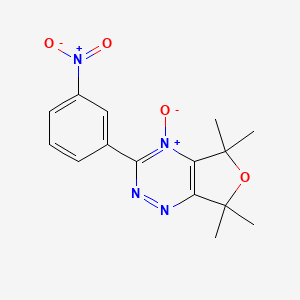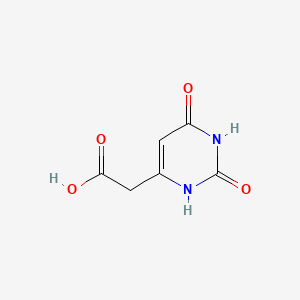
5-Fluorotryptamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated tryptamines, including 5-fluorotryptamine, often involves complex chemical pathways that are designed to introduce the fluorine atom precisely at the desired position. A notable example is the rapid synthesis of fluorinated analogs starting from basic tryptamine structures or their precursors, utilizing reagents that facilitate the introduction of the fluorine atom (Tada et al., 1993).
Molecular Structure Analysis
The molecular structure of this compound, characterized by the presence of the fluorine atom, significantly affects its interaction with biological targets, such as receptors and enzymes. Fluorine's high electronegativity and small size allow it to influence the molecule's biochemical properties, including its binding affinity and specificity towards serotonin receptors.
Chemical Reactions and Properties
Fluorinated tryptamines, including 5-FT, exhibit unique chemical behaviors due to the presence of the fluorine atom. This includes their interaction with polynucleotides, suggesting a model for studying protein-nucleic acid interactions (Mirau et al., 1982). The fluorine atom can influence the molecule's reactivity, stability, and mechanisms of action within biological systems.
Applications De Recherche Scientifique
Neuropharmacologie : Agonisme Partiel aux Récepteurs 5-HT3
La 5-fluorotryptamine (5-FT) a été identifiée comme un agoniste partiel aux récepteurs 5-HT3 {svg_1}. Cette propriété est importante car les antagonistes du récepteur 5-HT3 sont des agents thérapeutiques, ce qui suggère que les agonistes partiels comme la 5-FT pourraient également avoir un potentiel clinique. L'efficacité et la puissance de la 5-FT par rapport aux autres dérivés de la tryptamine mettent en évidence l'importance de la taille et de l'électronégativité en position 5 pour la fonction du récepteur.
Potentiel Thérapeutique : Propriétés Antagonistes
Les propriétés antagonistes de la 5-FT contre les récepteurs 5-HT3 suggèrent son utilisation potentielle dans des applications thérapeutiques {svg_2}. Étant donné que les antagonistes du récepteur 5-HT3 sont utilisés pour traiter des affections comme les nausées induites par la chimiothérapie et le syndrome du côlon irritable, l'agonisme partiel de la 5-FT indique la possibilité d'une modulation plus nuancée de ce récepteur dans divers traitements.
Recherche Chimique : Électronégativité et Taille Moléculaire
La recherche a montré que la taille et l'électronégativité en position 5 des dérivés de la tryptamine sont essentielles pour une fonction efficace du récepteur {svg_3}. Cela fait de la 5-FT un composé précieux dans la recherche chimique pour comprendre comment de petites modifications de la structure moléculaire peuvent avoir un impact significatif sur l'activité biologique et les interactions avec les récepteurs.
Recherche sur le Cancer : Cytotoxicité et Apoptose Cellulaire
Les dérivés de la 5-FT ont été étudiés pour leurs effets cytotoxiques et leur capacité à induire l'apoptose cellulaire dans les lignées cellulaires cancéreuses {svg_4}. Cette recherche est cruciale pour le développement de nouveaux traitements contre le cancer, car elle fournit des informations sur la manière dont les modifications de la structure de la tryptamine peuvent conduire à des composés ayant des propriétés anticancéreuses potentielles.
Chimie Supramoléculaire : Caractéristiques d'Auto-Assemblage
Les caractéristiques d'auto-assemblage supramoléculaire des dérivés de la 5-FT ont été étudiées, ce qui est important pour le développement de nouveaux matériaux et d'applications en nanotechnologie {svg_5}. Comprendre comment ces composés s'auto-assemblent peut conduire à des innovations dans la création de matériaux structurés avec des propriétés spécifiques.
Effets Pharmacologiques : Études Comparatives
Des études comparatives des effets pharmacologiques de la 5-FT et de ses dérivés fournissent des informations précieuses pour le développement de médicaments {svg_6}. En analysant comment l'introduction d'un atome de fluor affecte l'activité biologique, les chercheurs peuvent concevoir des médicaments plus efficaces avec des effets thérapeutiques ciblés.
Safety and Hazards
When handling 5-Fluorotryptamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Mécanisme D'action
Target of Action
5-Fluorotryptamine primarily targets the 5-HT3A and 5-HT3AB receptors . These receptors are a type of serotonin receptor, or 5-hydroxytryptamine receptor, and are primarily found in the brain and in the gastrointestinal tract. They play a crucial role in regulating mood, anxiety, and the gut-brain axis .
Mode of Action
This compound acts as a partial agonist at both 5-HT3A and 5-HT3AB receptors The size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function .
Biochemical Pathways
These include the regulation of mood, anxiety, and gastrointestinal motility .
Pharmacokinetics
Like other tryptamines, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other signaling molecules, and the specific characteristics of the target cells. Detailed information on how these factors influence the action of this compound is currently lacking .
Analyse Biochimique
Biochemical Properties
5-Fluorotryptamine plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It acts as a partial agonist at 5-HT3 receptors, which are a subtype of serotonin receptors involved in various physiological processes . The interaction of this compound with 5-HT3 receptors is influenced by the size and electronegativity of the fluorine atom at the 5-position, which is critical for efficient receptor function . Additionally, this compound has been shown to interact with other biomolecules, including enzymes and proteins involved in serotonin metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a partial agonist at 5-HT3 receptors, this compound can alter the activity of these receptors, leading to changes in intracellular signaling cascades . This modulation can impact gene expression and metabolic processes within the cell, highlighting the compound’s potential in studying cellular responses to serotonin receptor activation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with serotonin receptors, particularly the 5-HT3 subtype. The fluorine atom at the 5-position of the indole ring enhances the compound’s binding affinity and efficacy as a partial agonist . This interaction leads to the activation of the receptor and subsequent intracellular signaling events. Additionally, this compound may influence enzyme activity, either by inhibition or activation, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Degradation over time can lead to changes in its efficacy and potency, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal adverse effects while still modulating serotonin receptor activity . At higher doses, this compound can induce toxic or adverse effects, highlighting the importance of determining appropriate dosage thresholds in experimental studies . These findings underscore the need for careful dosage optimization to balance efficacy and safety in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to serotonin metabolism. The compound interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, which are critical for the synthesis and degradation of serotonin . These interactions can influence metabolic flux and the levels of various metabolites, providing insights into the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its overall activity and function . Understanding the transport mechanisms of this compound is essential for elucidating its pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules .
Propriétés
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIORVIXEWIOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2711-58-2 (mono-hydrochloride) | |
| Record name | 5-Fluorotryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20206229 | |
| Record name | 5-Fluorotryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
576-16-9 | |
| Record name | 5-Fluorotryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluorotryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluorotryptamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY99XA22FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1197324.png)


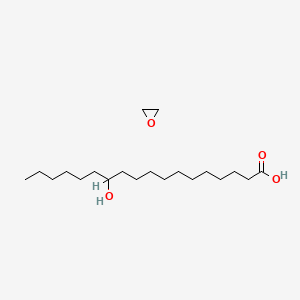

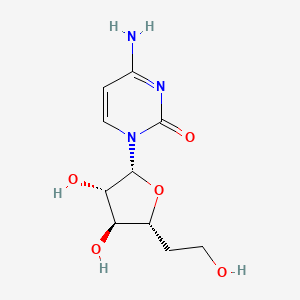

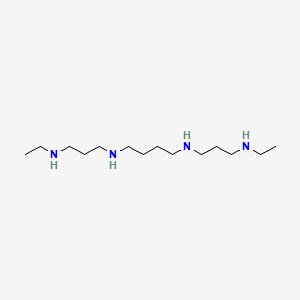
![2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine](/img/structure/B1197337.png)
